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6-amino-3,5-dimethylquinazolin-4(3H)-one

Catalog No.
S14469850
CAS No.
M.F
C10H11N3O
M. Wt
189.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-amino-3,5-dimethylquinazolin-4(3H)-one

Product Name

6-amino-3,5-dimethylquinazolin-4(3H)-one

IUPAC Name

6-amino-3,5-dimethylquinazolin-4-one

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C10H11N3O/c1-6-7(11)3-4-8-9(6)10(14)13(2)5-12-8/h3-5H,11H2,1-2H3

InChI Key

CMRLGPLRGNKQGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C(=O)N(C=N2)C)N

6-amino-3,5-dimethylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Its molecular formula is C9H10N4OC_9H_{10}N_4O and it features a quinazolinone core structure, characterized by a fused bicyclic system containing a diazine ring and a carbonyl group. This compound exhibits various functional groups, including an amino group at the 6-position and methyl groups at the 3 and 5 positions, contributing to its unique chemical properties and biological activities.

The synthesis of 6-amino-3,5-dimethylquinazolin-4(3H)-one typically involves reactions that form the quinazolinone framework. A prominent method includes the condensation of 2-aminobenzamide with orthoesters in the presence of acetic acid, leading to the formation of quinazolinones through a series of steps that involve protonation, carbocation formation, nucleophilic attack, and ring closure . The reaction conditions can vary based on the substituents on the benzamide, affecting yield and reaction time.

This compound has been studied for its diverse biological activities:

  • Anticancer Activity: Derivatives of 6-amino-3,5-dimethylquinazolin-4(3H)-one have shown potential as anticancer agents. For instance, certain analogs induce apoptosis in cancer cells and demonstrate high blood-brain barrier permeability .
  • Antimicrobial Properties: Research indicates that this compound exhibits antibacterial activity against various pathogens, making it a candidate for developing new antibiotics .
  • Antimalarial Potential: Some derivatives have been explored as inhibitors of malaria digestive vacuole plasmepsins, showing effectiveness against Plasmodium falciparum .

The synthesis of 6-amino-3,5-dimethylquinazolin-4(3H)-one can be achieved through several methods:

  • Condensation Reaction: A common approach involves condensing 2-aminobenzamide with orthoesters under acidic conditions, often utilizing acetic acid as a catalyst. The reaction typically requires heating to facilitate cyclization .
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields by using microwave irradiation to promote the formation of quinazolinones from appropriate precursors .
  • Multistep Synthesis: Some synthetic routes involve multiple steps including nitration and reduction processes to introduce specific substituents on the quinazolinone scaffold .

6-amino-3,5-dimethylquinazolin-4(3H)-one has several applications in medicinal chemistry:

  • Drug Development: Its derivatives are being investigated for their potential use in treating cancer, bacterial infections, and malaria.
  • Biological Research: The compound serves as a model for studying enzyme interactions and mechanisms in various biological systems.

Interaction studies involving 6-amino-3,5-dimethylquinazolin-4(3H)-one focus on its binding affinities with various biological targets:

  • Enzyme Inhibition: Studies have shown that this compound can inhibit specific enzymes related to cancer cell proliferation and malaria parasite survival .
  • Molecular Docking Studies: Computational approaches have been employed to predict how this compound interacts with target proteins, providing insights into its mechanism of action.

Several compounds share structural similarities with 6-amino-3,5-dimethylquinazolin-4(3H)-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
6-Aminoquinazolin-4(3H)-oneAmino group at position 6Broad-spectrum antimicrobial activity
2-Aminoquinazolin-4(3H)-oneAmino group at position 2Anticancer properties against multiple cell lines
3-Aminoquinazolin-4(3H)-oneAmino group at position 3Potential as an antimalarial agent
7-AminoquinazolineAmino group at position 7Exhibits unique neuroprotective effects

Each of these compounds has distinct biological activities and applications but shares the core quinazolinone structure that contributes to their pharmacological potential.

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

189.090211983 g/mol

Monoisotopic Mass

189.090211983 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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